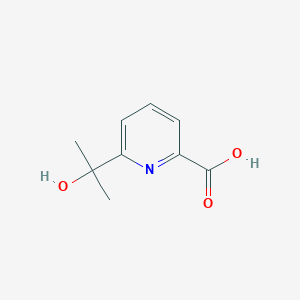

6-(2-Hydroxypropan-2-yl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

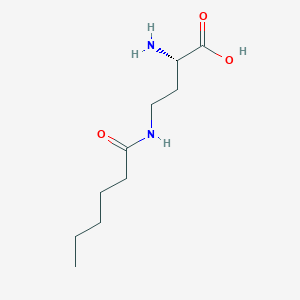

6-(2-Hydroxypropan-2-yl)picolinic acid, also known as 6-HIPP, is a small molecule that has gained attention in several scientific fields due to its unique properties. It is a derivative of picolinic acid, an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . All the target compounds were characterized through HRMS and NMR .Molecular Structure Analysis

The molecular structure of this compound is derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula is C9H11NO3.Wirkmechanismus

Target of Action

The primary target of 6-(2-Hydroxypropan-2-yl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the auxin signaling pathway, which is essential for plant growth and development .

Mode of Action

This compound interacts with its target, AFB5, more intensively than picloram . This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The interaction of the compound with AFB5 leads to changes in this pathway, affecting downstream effects such as plant growth and development .

Result of Action

The interaction of this compound with AFB5 leads to changes in the auxin signaling pathway, resulting in alterations in plant growth and development . For example, it has been shown to have potent herbicidal activity, inhibiting the growth of Arabidopsis thaliana roots .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantages of using 6-(2-Hydroxypropan-2-yl)picolinic acid in laboratory experiments are its low cost and ease of synthesis. Additionally, it is a relatively stable compound and is not toxic to humans. However, its low solubility in water and its low reactivity can limit its use in some laboratory experiments.

Zukünftige Richtungen

The future directions for 6-(2-Hydroxypropan-2-yl)picolinic acid are numerous. It could be used as a lead compound for the development of new antimalarial and antifungal drugs. It could also be used as a substrate for the synthesis of peptides, peptidomimetics, and other small molecules. Additionally, it could be used as an electron acceptor in biochemical reactions, leading to the formation of reactive oxygen species. Finally, it could be used in the development of new biocatalytic processes.

Synthesemethoden

The synthesis of 6-(2-Hydroxypropan-2-yl)picolinic acid can be achieved through a variety of methods, including hydrogenation, oxidation, and condensation reactions. The most common method is the hydrogenation of 2-oxopyridine-3-carboxylic acid with hydrogen gas over a palladium catalyst. This reaction yields this compound and water as the products.

Wissenschaftliche Forschungsanwendungen

6-(2-Hydroxypropan-2-yl)picolinic acid has been studied extensively in the fields of medicinal chemistry and biochemistry due to its potential applications in drug design, drug delivery, and biocatalysis. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, including antimalarial and antifungal drugs. It has also been used as a substrate for the synthesis of peptides, peptidomimetics, and other small molecules.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-(2-Hydroxypropan-2-yl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It acts as an anti-infective and immunomodulator through its role in zinc transport . It was found that the novel 6-pyrazolyl-2-picolinic acids were auxinic compounds .

Cellular Effects

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Metabolic Pathways

This compound is involved in the catabolism of the amino acid tryptophan through the kynurenine pathway

Eigenschaften

IUPAC Name |

6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPSAGXDMZTJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)

![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)

![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)

![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)